molecular formula C14H19IN2O3 B3852408 1-(4-hydroxy-3-iodo-5-methoxybenzyl)-3-piperidinecarboxamide

1-(4-hydroxy-3-iodo-5-methoxybenzyl)-3-piperidinecarboxamide

Cat. No. B3852408
M. Wt: 390.22 g/mol
InChI Key: WVCRFHRSSQHVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-hydroxy-3-iodo-5-methoxybenzyl)-3-piperidinecarboxamide, also known as HIOC, is a chemical compound that has been studied for its potential use in scientific research. HIOC is a derivative of the natural compound, harmaline, which is found in several plant species. HIOC has been shown to have a range of effects on the body, including its ability to modulate the activity of certain enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(4-hydroxy-3-iodo-5-methoxybenzyl)-3-piperidinecarboxamide is not fully understood, but it is thought to involve the modulation of certain enzymes and receptors in the body. 1-(4-hydroxy-3-iodo-5-methoxybenzyl)-3-piperidinecarboxamide has been shown to increase the activity of certain enzymes that are involved in the synthesis of neurotransmitters, such as serotonin and dopamine. It has also been shown to modulate the activity of certain receptors that are involved in the regulation of mood and behavior, such as the 5-HT2A receptor.
Biochemical and Physiological Effects:
1-(4-hydroxy-3-iodo-5-methoxybenzyl)-3-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase the activity of certain enzymes that are involved in neurotransmitter synthesis, which may contribute to its effects on mood and behavior. 1-(4-hydroxy-3-iodo-5-methoxybenzyl)-3-piperidinecarboxamide has also been shown to modulate the activity of certain receptors that are involved in the regulation of mood and behavior, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

1-(4-hydroxy-3-iodo-5-methoxybenzyl)-3-piperidinecarboxamide has several advantages for use in lab experiments, including its ability to modulate the activity of certain enzymes and receptors, and its potential as a therapeutic agent. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several areas of future research that could be pursued with 1-(4-hydroxy-3-iodo-5-methoxybenzyl)-3-piperidinecarboxamide, including its potential use as a therapeutic agent for the treatment of mood disorders and other conditions. Additionally, further research could be conducted to better understand its mechanism of action and potential side effects, as well as its potential use in other areas of scientific research.

Scientific Research Applications

1-(4-hydroxy-3-iodo-5-methoxybenzyl)-3-piperidinecarboxamide has been studied for its potential use in several areas of scientific research, including its effects on the central nervous system, its ability to modulate the activity of certain enzymes and receptors, and its potential as a therapeutic agent. 1-(4-hydroxy-3-iodo-5-methoxybenzyl)-3-piperidinecarboxamide has been shown to have a range of effects on the body, including its ability to increase the activity of certain enzymes that are involved in neurotransmitter synthesis, and its ability to modulate the activity of certain receptors that are involved in the regulation of mood and behavior.

properties

IUPAC Name

1-[(4-hydroxy-3-iodo-5-methoxyphenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IN2O3/c1-20-12-6-9(5-11(15)13(12)18)7-17-4-2-3-10(8-17)14(16)19/h5-6,10,18H,2-4,7-8H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCRFHRSSQHVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN2CCCC(C2)C(=O)N)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methyl]piperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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